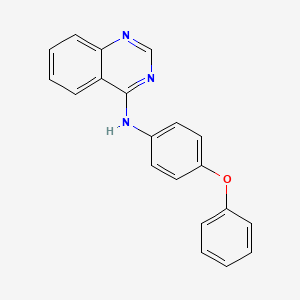

![molecular formula C18H24N2O2 B5569905 2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis approaches for compounds with similar complexity involve strategic reactions such as intramolecular Mannich cyclisation and direct [3+2]-cycloaddition. For example, hexahydroazocino[4,3-b]indoles were synthesized via lithiation and intramolecular Mannich cyclisation, demonstrating the versatility of synthesis strategies for indole derivatives (Street et al., 1987). Similarly, the Brønsted acid-catalyzed [3+2]-cycloaddition has been employed for the enantioselective synthesis of pyrrolo[1,2-a]indoles, highlighting the efficiency of one-step processes in achieving high diastereo- and enantioselectivity (Bera & Schneider, 2016).

Molecular Structure Analysis

The crystal structure analysis of related compounds reveals the intricacies of their molecular geometry. For instance, the study of a chroman-spiro-pyrrolo-indole derivative showed a planar indole system with specific ring conformations, highlighting the diversity of structural arrangements in similar molecules (Selvanayagam et al., 2005).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, underscoring their chemical reactivity and potential for further modification. The rearrangement of N-aryl 2-alkynylazetidines to pyrrolo[1,2-a]indoles with gold catalysts exemplifies the chemical versatility of indole-based compounds, facilitating the synthesis of bioactive non-natural compounds (Kern et al., 2013).

Physical Properties Analysis

The investigation of physical properties, such as crystal structure and hydrogen bonding patterns, is crucial for understanding the material characteristics of indole derivatives. For example, the analysis of 4-methoxyphenyl-indole-pyrrole derivatives provided insights into molecular packing and the significance of hydrogen bonding in stabilizing crystal structures (Vimala et al., 2016).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity towards electrophiles and nucleophiles, are fundamental for their application in synthetic chemistry. The dehydrogenative synthesis of pyrroles and indoles from alcohols showcases the adaptability of these compounds to form new C–C or C–N bonds, pivotal for constructing the pyrrole and indole frameworks (Chelucci, 2017).

properties

IUPAC Name |

[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-11-8-12(2)16-15(9-11)13(3)17(19-16)18(21)20-7-5-6-14(20)10-22-4/h8-9,14,19H,5-7,10H2,1-4H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJSAZPMJNNSZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3COC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC[C@H]3COC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)